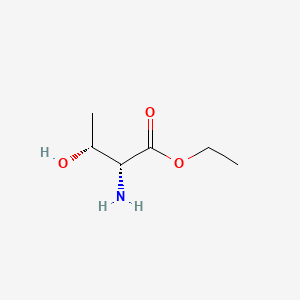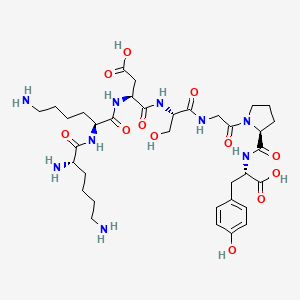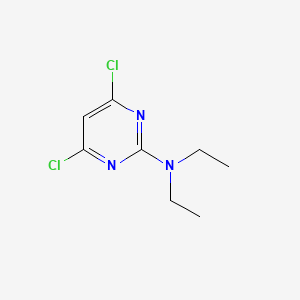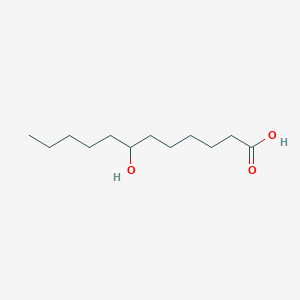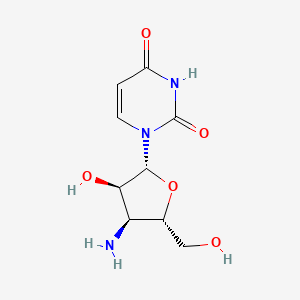
3'-Amino-3'-deoxycytidine
Vue d'ensemble
Description
3’-Amino-3’-deoxycytidine is a nucleoside analog that has shown significant efficacy as an antiviral agent against viral ailments, including hepatitis B and human immunodeficiency virus (HIV) . It is an indispensable tool in the biomedical sector, showcasing noteworthiness in academic and scientific domains .
Synthesis Analysis
The synthesis of 3’-Amino-3’-deoxycytidine involves various chemical reactions. For instance, one method involves the reduction of 3-azido-3-deoxythymidine and its 5-protected derivatives to 3-aminothymidine derivatives on a palladium catalyst using ammonium formate as a source of hydrogen .
Molecular Structure Analysis
The molecular formula of 3’-Amino-3’-deoxycytidine is C9H14N4O4 . The structure of this compound is complex, involving a pyrimidine ring linked to a ribose .
Chemical Reactions Analysis
3’-Amino-3’-deoxycytidine is a purine nucleoside analogue. Its anticancer mechanisms rely on the inhibition of DNA synthesis and induction of apoptosis . A new technique for analyzing these pathways in cells involves the use of 5-ethynyl 2′-deoxycytidine (EdC) and its conversion to 5-ethynyl 2′-deoxyuridine (EdU) .
Physical and Chemical Properties Analysis
3’-Amino-3’-deoxycytidine is a white to off-white solid with a molecular weight of 242.23 g/mol . It has a boiling point of 531.3±60.0°C at 760 mmHg and a melting point of 220-221°C . Its density is 1.9±0.1 g/cm3 .
Applications De Recherche Scientifique
Nucleoside Analogs and DNA Synthesis
- Inhibition of DNA Synthesis : A study by Williams and Mancini (1994) found that 3'-NH2-ddCyd is a 3'-modified deoxycytidine analog that specifically inhibits DNA synthesis. This inhibition impacts the elongation at the replication fork and can lead to reduced cell viability at high concentrations (Williams & Mancini, 1994).
Synthesis and Stability of Nucleosides
- Improved Synthesis of Oligodeoxyribonucleotide : Research by Mishra and Misra (1986) demonstrated the use of the 3-methoxy-4-phenoxybenzoyl group for the protection of the exocyclic amino group of nucleosides, including 2'-deoxycytidine. This approach offers benefits in the synthesis of oligodeoxyribonucleotide, highlighting the relevance of amino-protected nucleosides in nucleotide synthesis (Mishra & Misra, 1986).
Metabolic Effects and DNA Precursor Metabolism
- Metabolic Effects on DNA Precursor Metabolism : A study by Milam, Thomas, and Cleaver (1986) investigated the effects of 3-Aminobenzamide on DNA precursor metabolism, which has implications for understanding the metabolic context in which analogs like 3'-NH2-ddCyd operate (Milam, Thomas, & Cleaver, 1986).
Chemical Modifications of Nucleosides
- Synthesis of Modified Nucleosides : Research by Lin, Gao, and Mancini (1983) involved the synthesis and biological evaluation of various 5-substituted 3'-azido- and 3'-amino derivatives of 2'-deoxyuridine and 2'-deoxycytidine. This study highlights the potential applications of these compounds in neoplastic cell treatments and their activity against leukemia (Lin, Gao, & Mancini, 1983).
Nucleotide Incorporation and DNA Polymerization
- Substrate for DNA Polymerization : Zlatev, Giraut, Morvan, Herdewijn, and Vasseur (2009) explored the use of delta-dicarboxylic butyl amino acid as a replacement for the pyrophosphate moiety of 2'-deoxynucleoside triphosphates. This allowed the incorporation of 2'-deoxycytidine into DNA using HIV-1 reverse transcriptase, showcasing a potential application in antiviral research (Zlatev et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 3’-Amino-3’-deoxycytidine are enzymes involved in the metabolism of cytidine analogues, such as cytidine deaminase (CDD) and deoxycytidine monophosphate deaminase (dCMP deaminase) . These enzymes play a crucial role in the inactivation of deoxycytidine analogues, which are widely used for the treatment of malignant diseases .
Mode of Action
3’-Amino-3’-deoxycytidine interacts with its targets by inhibiting their activity. This inhibition prevents the inactivation of deoxycytidine analogues, thereby enhancing their therapeutic efficacy . The compound’s interaction with its targets leads to changes in the metabolic pathways of cytidine analogues, affecting their activation and inactivation .
Biochemical Pathways
The biochemical pathways affected by 3’-Amino-3’-deoxycytidine involve the metabolism of cytidine analogues. In addition to the deamination pathways mediated by CDD and dCMP deaminase, other metabolic pathways such as phosphorylation can substantially contribute to the activation or inactivation of deoxycytidine analogues . The compound’s action can influence the aggregated impact of cytidine transporters, CDD, dCMP deaminase, and deoxycytidine kinase on the metabolism of deoxycytidine analogues .
Pharmacokinetics
The compound’s impact on the metabolism of deoxycytidine analogues suggests that it may influence their bioavailability .
Result of Action
The molecular and cellular effects of 3’-Amino-3’-deoxycytidine’s action primarily involve changes in the metabolism of deoxycytidine analogues. By inhibiting the activity of enzymes like CDD and dCMP deaminase, the compound can enhance the therapeutic efficacy of deoxycytidine analogues used in the treatment of malignant diseases .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3’-Amino-3’-deoxycytidine plays a crucial role in biochemical reactions, particularly in the context of nucleic acid metabolism. It interacts with several key enzymes and proteins involved in these processes. One of the primary enzymes it interacts with is deoxycytidine kinase, which phosphorylates 3’-Amino-3’-deoxycytidine to its monophosphate form. This phosphorylation is a critical step for its incorporation into DNA. Additionally, 3’-Amino-3’-deoxycytidine is a substrate for cytidine deaminase, which deaminates it to form 3’-Amino-3’-deoxyuridine. The interactions with these enzymes highlight the compound’s involvement in nucleotide metabolism and its potential impact on DNA synthesis and repair .
Cellular Effects
The effects of 3’-Amino-3’-deoxycytidine on various cell types and cellular processes are profound. In cancer cells, it has been shown to inhibit DNA synthesis, leading to cell cycle arrest and apoptosis. This is primarily due to its incorporation into DNA, which disrupts normal DNA replication and repair mechanisms. Additionally, 3’-Amino-3’-deoxycytidine influences cell signaling pathways and gene expression. It has been observed to induce the expression of genes associated with apoptosis and cell cycle regulation, further contributing to its cytotoxic effects .
Molecular Mechanism
At the molecular level, 3’-Amino-3’-deoxycytidine exerts its effects through several mechanisms. Once phosphorylated by deoxycytidine kinase, it is incorporated into DNA during replication. This incorporation leads to the formation of abnormal DNA structures, which are recognized by DNA repair enzymes. The presence of 3’-Amino-3’-deoxycytidine in the DNA strand inhibits the repair process, resulting in DNA damage and cell death. Additionally, 3’-Amino-3’-deoxycytidine can inhibit the activity of cytidine deaminase, further enhancing its cytotoxic effects by preventing its own degradation .
Temporal Effects in Laboratory Settings
The stability and degradation of 3’-Amino-3’-deoxycytidine in laboratory settings are critical factors that influence its effectiveness. Studies have shown that 3’-Amino-3’-deoxycytidine is relatively stable under physiological conditions, with a half-life that allows for sustained activity in vitro and in vivo. Over time, its effects on cellular function can vary, with prolonged exposure leading to increased DNA damage and apoptosis. Long-term studies have demonstrated that 3’-Amino-3’-deoxycytidine can induce lasting changes in gene expression and cellular metabolism, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 3’-Amino-3’-deoxycytidine vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit tumor growth with minimal toxicity. At higher doses, 3’-Amino-3’-deoxycytidine can cause significant adverse effects, including bone marrow suppression and hepatotoxicity. These dose-dependent effects underscore the importance of careful dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity .
Metabolic Pathways
3’-Amino-3’-deoxycytidine is involved in several metabolic pathways, primarily those related to nucleotide metabolism. It is phosphorylated by deoxycytidine kinase to form its monophosphate, diphosphate, and triphosphate derivatives. These phosphorylated forms can be incorporated into DNA, leading to the inhibition of DNA synthesis. Additionally, 3’-Amino-3’-deoxycytidine can be deaminated by cytidine deaminase to form 3’-Amino-3’-deoxyuridine, which is further metabolized by other enzymes in the nucleotide salvage pathway .
Transport and Distribution
The transport and distribution of 3’-Amino-3’-deoxycytidine within cells and tissues are mediated by nucleoside transporters. These transporters facilitate the uptake of 3’-Amino-3’-deoxycytidine into cells, where it can exert its effects. Once inside the cell, 3’-Amino-3’-deoxycytidine is distributed throughout the cytoplasm and nucleus, allowing for its incorporation into DNA. The presence of specific transporters and binding proteins can influence the localization and accumulation of 3’-Amino-3’-deoxycytidine, affecting its overall efficacy .
Subcellular Localization
The subcellular localization of 3’-Amino-3’-deoxycytidine is primarily within the nucleus, where it is incorporated into DNA. This localization is facilitated by its phosphorylation and subsequent incorporation into the DNA strand. Additionally, 3’-Amino-3’-deoxycytidine can interact with various nuclear proteins involved in DNA replication and repair, further influencing its activity. The presence of targeting signals and post-translational modifications can also affect the subcellular localization and function of 3’-Amino-3’-deoxycytidine .
Propriétés
IUPAC Name |
4-amino-1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-7(15)6(11)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUKHTBSBVGAKT-XVFCMESISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



